

# Technical Support Center: MK-1439 (Doravirine)

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## Compound of Interest

Compound Name: MK-8141

Cat. No.: B1249508

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Disclaimer: It has come to our attention that there may be confusion between **MK-8141** and MK-1439. Please note that **MK-8141** is a renin inhibitor investigated for hypertension. This document focuses on MK-1439, also known as Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. We have compiled this guide based on the properties and challenges associated with Doravirine.

## Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Doravirine (MK-1439)?

Doravirine is characterized as being practically insoluble in water.<sup>[1]</sup> Its water solubility is reported to be 2.73 mg/L at pH 7.<sup>[2]</sup> Another source indicates a solubility of 120 µg/mL (282 µM) in vitro, which is not dependent on pH.<sup>[3]</sup> This low aqueous solubility can present challenges in experimental settings.

Q2: What solvents can be used to dissolve Doravirine?

Doravirine is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).<sup>[4][5][6]</sup> It is also reported to be slightly soluble in methanol.<sup>[4]</sup> For in vitro assays, stock solutions are typically prepared in DMSO.<sup>[4]</sup>

Q3: Are there any known stability issues with Doravirine in aqueous solutions?

While specific data on the degradation of Doravirine in simple aqueous solutions is limited in the provided search results, the drug product is known to be moisture-sensitive.<sup>[7]</sup> To mitigate this, tablets are packaged with a desiccant.<sup>[7]</sup> For experimental purposes, it is advisable to

prepare fresh aqueous dilutions from a stock solution in an organic solvent and use them promptly.

Q4: How can the solubility and dissolution rate of Doravirine be improved for experimental use?

To overcome the poor water solubility of Doravirine, researchers have explored the use of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[8] An optimized SNEDDS formulation was shown to significantly improve the dissolution rate of Doravirine, with 99% of the drug released in 60 minutes compared to only 31% for the plain drug.[8] This formulation consisted of the drug, Neobee M5 (oil), caproic acid (surfactant), and PEG 600 (co-surfactant).[8]

Q5: What is the mechanism of action of Doravirine?

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][4][8][9] It inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.[4]

## Troubleshooting Guide

Issue: Precipitation of Doravirine upon dilution of DMSO stock in aqueous buffer.

- Cause: This is a common issue due to the low aqueous solubility of Doravirine. The addition of a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution.
- Troubleshooting Steps:
  - Decrease the final concentration: Attempt to work with the lowest effective concentration of Doravirine in your assay.
  - Optimize the solvent concentration: While high concentrations of DMSO can be toxic to cells, determine the highest tolerable percentage of DMSO in your final assay medium that keeps Doravirine in solution.
  - Use a surfactant: Consider the addition of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) to the aqueous buffer to improve solubility.

- Serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can sometimes help to prevent immediate precipitation.
- Warm the buffer: Gently warming the aqueous buffer before adding the Doravirine stock might temporarily increase solubility. Ensure the temperature is compatible with your experimental system.

Issue: Inconsistent results in cell-based assays.

- Cause: In addition to solubility issues, inconsistent results could be due to the degradation of the compound or its interaction with components of the cell culture medium.
- Troubleshooting Steps:
  - Prepare fresh solutions: Always prepare fresh dilutions of Doravirine for each experiment from a frozen DMSO stock.
  - Evaluate media components: Serum proteins in cell culture media can bind to hydrophobic compounds like Doravirine, affecting its free concentration. Consider running experiments in serum-free media for a short duration if your cells can tolerate it, or perform concentration-response curves to account for protein binding.
  - Check for cytotoxicity: High concentrations of Doravirine or the solvent (DMSO) may be toxic to cells, leading to variability in results. Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.

## Data Summary

Table 1: Solubility of Doravirine (MK-1439)

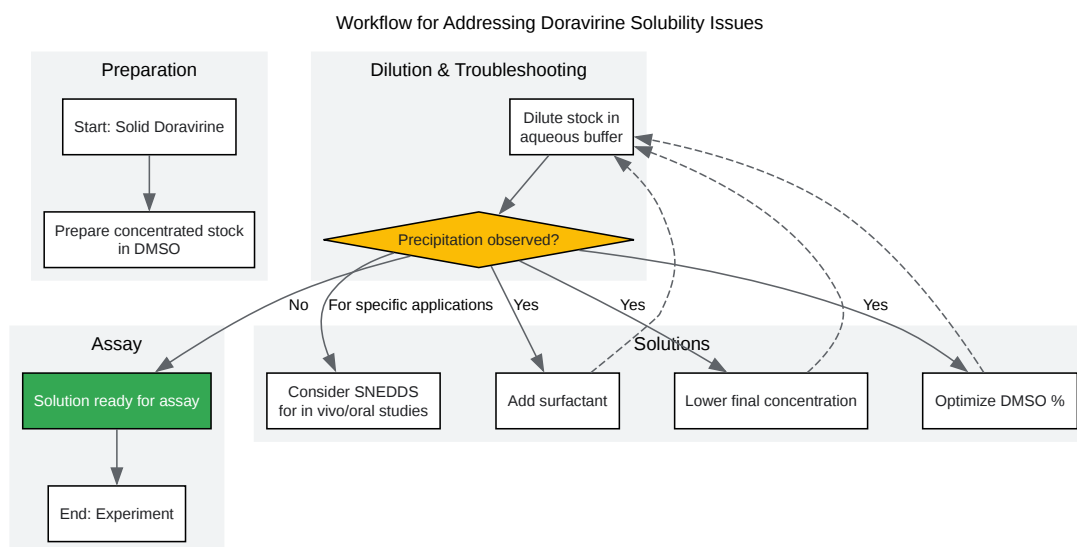
Solvent/System	Solubility	Reference
Water (pH 7)	2.73 mg/L	[2]
In vitro (pH independent)	120 µg/mL (282 µM)	[3]
DMSO	Soluble	[4][5][6]
Methanol	Slightly soluble	[4]

## Experimental Protocols

### Protocol: Preparation of Doravirine Stock Solution

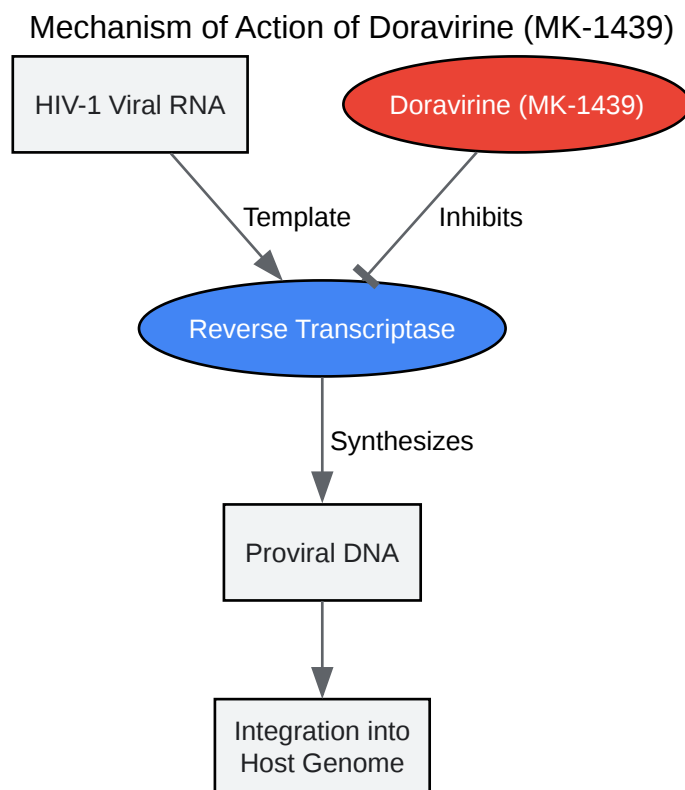
- Weighing: Accurately weigh the desired amount of solid Doravirine powder.
- Dissolution: Dissolve the powder in pure, anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
- Inert Gas: Purge the stock solution with an inert gas, such as nitrogen or argon, to displace oxygen and enhance stability.<sup>[4]</sup>
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.<sup>[4][6][10]</sup>

## Visualizations



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Caption: Troubleshooting workflow for Doravirine solubility.



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Caption: Inhibition of HIV-1 reverse transcriptase by Doravirine.

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